molecular formula C13H22O B14249375 2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol CAS No. 185068-69-3

2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol

Cat. No.: B14249375
CAS No.: 185068-69-3
M. Wt: 194.31 g/mol
InChI Key: MTVBNJVZZAQKRV-GFCCVEGCSA-N
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Description

2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol is an organic compound with the molecular formula C14H24O It is a derivative of butenol and features a cyclopentene ring with multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol typically involves the reaction of cyclopentene derivatives with butenol precursors under controlled conditions. One common method includes the use of cyclopentene, which undergoes a series of reactions including alkylation and hydroxylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

185068-69-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol

InChI

InChI=1S/C13H22O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,12,14H,7-9H2,1-4H3/t12-/m1/s1

InChI Key

MTVBNJVZZAQKRV-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC[C@H](C1(C)C)CC=C(C)CO

Canonical SMILES

CC1=CCC(C1(C)C)CC=C(C)CO

Origin of Product

United States

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